molecular formula C15H18N4O7S B163688 Ethoxysulfuron CAS No. 126801-58-9

Ethoxysulfuron

Cat. No. B163688
CAS RN: 126801-58-9
M. Wt: 398.4 g/mol
InChI Key: UWVKRNOCDUPIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxysulfuron is a herbicide used for broad-leaved weed and sedge control in a range of crops including cereals and rice . It has a high aqueous solubility and a low volatility . It is not expected to be persistent in soil systems but, under certain conditions, may be persistent in water bodies .


Synthesis Analysis

The synthesis of Ethoxysulfuron involves the reaction of 2-amino-4,6-dimethoxypyrimidine with the product of a previous reaction in dichloromethane .


Molecular Structure Analysis

The molecular formula of Ethoxysulfuron is C15H18N4O7S . It has an average mass of 398.391 Da and a mono-isotopic mass of 398.089630 Da . The structure contains a total of 46 bonds, including 28 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, and 12 aromatic bonds .


Physical And Chemical Properties Analysis

Ethoxysulfuron has a density of 1.4±0.1 g/cm³ . It has a molar refractivity of 93.4±0.4 cm³, and a polar surface area of 146 Ų . The index of refraction is 1.584 .

Scientific Research Applications

Weed Management in Direct-Seeded Rice (DSR)

Ethoxysulfuron is effectively used in DSR systems to control weeds, which are a major constraint and can cause complete crop failure. The herbicide’s application results in significant reductions in weed density and dry weight, thereby increasing crop yield, effective tillers, and grains weight per panicle. It also enhances water productivity and nutrient-use efficiency, making it a valuable tool for sustainable agriculture .

Herbicide Efficacy and Use Patterns

As a selective post-emergence herbicide, Ethoxysulfuron is an ALS inhibitor that is particularly effective against broad-leaved and sedge weeds. Its efficacy is influenced by the kind/chemical nature and rate of application, as well as the weed species, which vary depending on the climate and soil .

Maximum Residue Levels (MRLs) and Toxicology

Ethoxysulfuron has been evaluated for its toxicological profile, resulting in an acceptable daily intake (ADI) of 0.04 mg/kg body weight per day. Understanding its primary crop metabolism, especially after foliar application on rice, is crucial for ensuring food safety and compliance with regulatory standards .

Mode of Action and Plant Response

The herbicide is mainly absorbed by the leaves and translocated within the plant. It inhibits plant growth, leading to the development of chlorotic patches and eventually the death of the whole plant. This mode of action is critical for effective weed control and is completed approximately 3-4 weeks after application .

Bioefficacy Against Specific Weed Species

Ethoxysulfuron has shown good efficacy against a range of weed species, including Echinocloa colona, Cyperus iria, Cyperus difformis, and particularly Scirpus spp. It is also effective against broadleaved weeds like Ammania bacifera and Ludwigia Caesulia auxillaris, among others. This specificity makes it a targeted solution for weed management in rice cultivation .

Environmental Impact and Sustainability

The use of Ethoxysulfuron in agricultural practices contributes to the reduction of greenhouse gas emissions and improves soil properties. By controlling weeds, it also economizes water use and increases the use efficiencies of essential nutrients like nitrogen (N), phosphorus (P), and potassium (K), aligning with environmental sustainability goals .

Safety And Hazards

Ethoxysulfuron is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

(2-ethoxyphenyl) N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O7S/c1-4-25-10-7-5-6-8-11(10)26-27(21,22)19-15(20)18-14-16-12(23-2)9-13(17-14)24-3/h5-9H,4H2,1-3H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVKRNOCDUPIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057951
Record name Ethoxysulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethoxysulfuron

CAS RN

126801-58-9
Record name Ethoxysulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126801-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxysulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126801589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoxysulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfamic acid, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-, 2-ethoxyphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXYSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9C8090ZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

38.1 g of 2-ethoxyphenyl N-(2-ethoxyphenoxysulfonyl)carbamate are dissolved in 500 ml of toluene, 15.5 g of 2-amino-4,6-dimethoxypyrimidine are added at room temperature, and the mixture is heated for 2 hours at 100° C. After cooling to 30° C., the precipitate is filtered off and washed with 100 ml of toluene. 38.8 g of the desired product are obtained with a purity of 98.8%, corresponding to a yield of 96.4% of theory. The melting point for the product is 147°-149° C. 6.5 g of 2-ethoxyphenol are recovered from the mother liquor by distillation.
Name
2-ethoxyphenyl N-(2-ethoxyphenoxysulfonyl)carbamate
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Yield
96.4%

Synthesis routes and methods II

Procedure details

Name
CCOc1ccccc1OS(=O)(=O)N=C=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Ethyl acetate (16 ml) was introduced and cooled to −10° C. under nitrogen. Phosgene (4.0 g, 0.04 mol) was passed in at this temperature and then a solution of 2-amino-4,6dimethoxypyrimidine (2.86 g, 0.0185 mol) and triethylamine (3.73 g, 0.037 mol) in ethyl acetate (20 ml) was added dropwise in the course of 2 h. After 1 h, the reaction was warmed to 20° C., nitrogen was blown through until there was no longer phosgene in the solution, and then a solution of 2-ethoxyphenoxysulfonamide (4.0 g, 0.0184 mol) in ethyl acetate (10 ml) and triethylamine (1.86 g, 0.0184 mol) in ethyl acetate (10 ml) were successively added dropwise in the course of 30 min. After 30 min, water (100 ml) was added, the phases were separated and the organic phase was extracted with 2×25 ml of 1.5M sodium hydroxide solution. The aqueous phases were combined, washed with xylene (20 ml), adjusted to pH=2 using 6M hydrochloric acid and the product was filtered off and dried; yield: 5.57 g, 70.7% of theory.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2.86 g
Type
reactant
Reaction Step Four
Quantity
3.73 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 g
Type
reactant
Reaction Step Six
Quantity
1.86 g
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Name
CCOc1ccccc1OC(=O)NS(=O)(=O)Oc1ccccc1OCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 97.2 g (0.4 mol) of the product of Example 1 in 100 ml of dichloromethane is added dropwise at 25° C. to 62.0 g (0.4 mol) of 2-amino-4,6-dimethoxypyrimidine in 600 ml of dichloromethane. Stirring at room temperature is continued for 16 hours, the mixture is diluted with 600 ml of dichloromethane, and the organic phase is washed twice with 500 ml portions of 2N hydrochloric acid and once with 500 ml of water. After the mixture has been dried using sodium sulfate and after the solvent has been removed on a rotary evaporator, an oily product remains which crystallizes on trituration with diethyl ether. 145.0 g (91% of theory) of 3-(4,6-dimethoxypyrimidin-2-yl)-1-(2-ethoxyphenoxysulfonyl)urea of melting point 145°-147° C. are obtained.
Name
product
Quantity
97.2 g
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethoxysulfuron
Reactant of Route 2
Reactant of Route 2
Ethoxysulfuron
Reactant of Route 3
Reactant of Route 3
Ethoxysulfuron
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethoxysulfuron
Reactant of Route 5
Reactant of Route 5
Ethoxysulfuron
Reactant of Route 6
Reactant of Route 6
Ethoxysulfuron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.